molecular formula C13H20Cl3N3 B2823048 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine CAS No. 1401319-15-0

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine

Cat. No.: B2823048
CAS No.: 1401319-15-0
M. Wt: 324.67
InChI Key: MHXFPMXWGYHDAP-UHFFFAOYSA-N
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Description

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a chlorine atom at the 5-position and a pentan-1-amine side chain, making it a unique structure with potential pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-benzimidazole: Lacks the pentan-1-amine side chain.

    1-methyl-1H-benzimidazole: Does not have the chlorine atom at the 5-position.

    5-(1H-benzimidazol-2-yl)pentan-1-amine: Missing the chlorine atom at the 5-position.

Uniqueness

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the pentan-1-amine side chain enhances its potential for diverse applications .

Biological Activity

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClN3C_{13}H_{18}ClN_3, with a molecular weight of 253.75 g/mol. The structure features a benzimidazole core with a chlorine atom at the 5-position and a pentan-1-amine side chain, which contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC13H18ClN3
Molecular Weight253.75 g/mol
IUPAC NameThis compound
CAS Number1798721-58-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes and modulate receptor activity, which can affect various signaling pathways in cells. The compound's action may involve:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby blocking substrate access.
  • Receptor Modulation : Interacting with cellular receptors to influence signal transduction pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzimidazole derivatives, including this compound. It has shown potential against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research has highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects on cancer cell lines, such as:

Cell LineIC50 (μM)
Human Squamous Carcinoma (CAL-27)10.5
Malignant Melanoma (SK-MEL-31)12.3

These findings suggest that this compound may also exhibit similar anticancer properties.

Study on Anticancer Activity

A study published in Molecules evaluated the anticancer activity of various benzimidazole derivatives, including those similar to this compound. The results indicated moderate inhibitory effects on cell proliferation in several cancer types, supporting the hypothesis that structural modifications can enhance biological activity .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest rapid absorption and significant metabolic processing, leading to various metabolites that may also possess biological activity .

Properties

IUPAC Name

5-(5-chloro-1-methylbenzimidazol-2-yl)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3/c1-17-12-7-6-10(14)9-11(12)16-13(17)5-3-2-4-8-15/h6-7,9H,2-5,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTPJUKNVMEZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1CCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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